2-Ethylbut-2-enoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-Ethylbut-2-enoic acid has been extensively studied. For example, the sequential hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate leads to ethyl 2-hydroxy-4-arylbutyrate, demonstrating the compound's reactivity and the potential for creating complex derivatives through hydrogenation processes (Meng, Zhu, & Zhang, 2008).
Molecular Structure Analysis
Investigations into compounds with similar structures, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, have provided insights into their molecular configurations through X-ray crystallography and spectroscopic methods. These studies reveal the compounds' intricate intramolecular and intermolecular interactions, contributing to their stability and reactivity (Venkatesan et al., 2016).
Scientific Research Applications
Synthesis and Organic Chemistry Applications :
- Palladium-catalysed cross-coupling of iodovinylic acids, like 3-substituted 3-iodobut-2-enoic acids, with organometallic reagents, allows the selective synthesis of 3,3-disubstituted prop-2-enoic acids. This process is efficient under mild experimental conditions (Abarbri et al., 2002).
- Studies on the synthesis and stereochemistry of some 3-substituted 2-methylbut-2-enoic acid derivatives have been conducted, providing insights into the structural properties of these compounds (Brettle et al., 1973).
Biocatalysis and Biochemistry :
- Biocatalytic deracemisation of α-hydroxy esters, including those related to 2-Ethylbut-2-enoic acid, has been achieved with high yields and selectivity, using whole cells of Candida parapsilosis (Chadha & Baskar, 2002).
- The biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from chemicals like 2-furoic acid has been explored, highlighting the potential of biocatalysis in sustainable chemical synthesis (Yuan et al., 2019).
Pharmacology and Biological Activity :
- Synthesis of N-Substituted enaminones from 3-aminobutenoic acids has been reported, which are important for the development of pharmacologically active compounds (Parr & Reiss, 1984).
- Research on the metabolism of the plant growth regulator (E)-[3H]2-Ethylhex-2-enoic Acid in Hordeum vulgare (barley) provides insight into the biological activity and metabolic pathways of similar compounds in plants (Schneider, Schütte, & Preiss, 1986).
Safety and Hazards
The safety information for 2-Ethylbut-2-enoic acid includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-ethylbut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSQJVOLYQRELE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313926 | |
Record name | 2-Ethyl-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylbut-2-enoic acid | |
CAS RN |
4411-99-8 | |
Record name | 2-Ethyl-2-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4411-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-butenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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